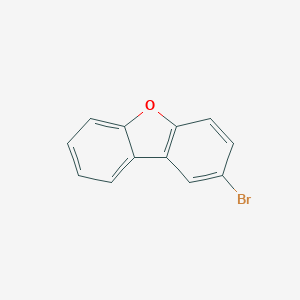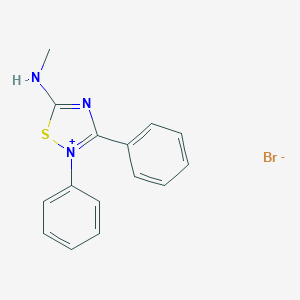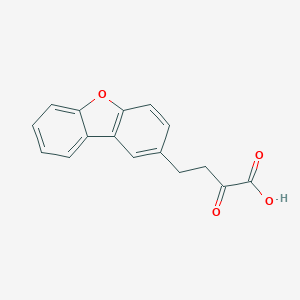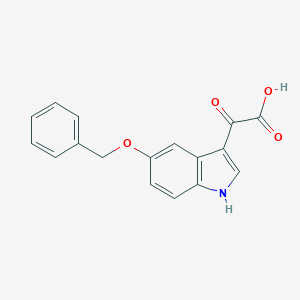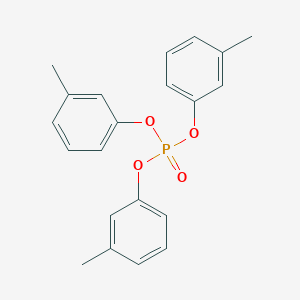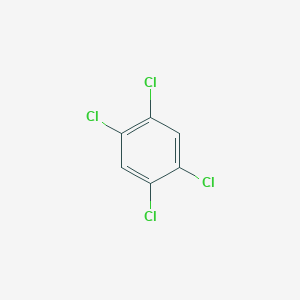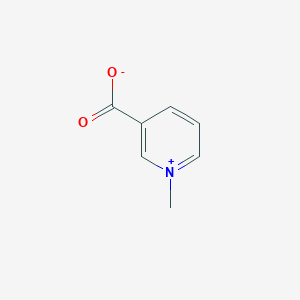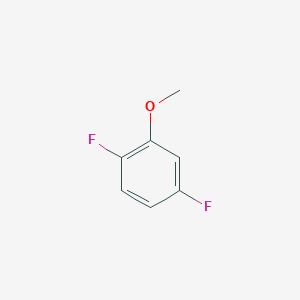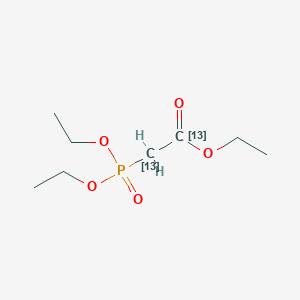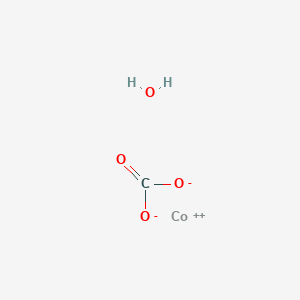
Cobalt(II) carbonate hydrate
概览
描述
Synthesis Analysis
- Cobalt Catalysts for Polycarbonates and Cyclic Carbonates : Cobalt complexes are used as catalysts in producing polycarbonates and cyclic carbonates, involving mechanisms related to the coupling of carbon dioxide and epoxides (Xiao‐Bing Lu & Darensbourg, 2012).
- Hydrothermal Synthesis : Submicrometer crystalline particles of cobalt carbonate can be synthesized hydrothermally using various cobalt salts and urea. This method leads to nanoparticles of Co3O4 with semiconducting properties (Nassar & Ahmed, 2011).
Molecular Structure Analysis
- Cobalt Hydroxy Carbonate Co2CO3(OH)2 : This compound, related to the rosasite mineral group, has been synthesized and characterized, showing a unique structure and stability up to temperatures below 200°C (Yang, Cheng, & Frost, 2011).
Chemical Reactions and Properties
- Cobalt Carbonate Hydroxide/C as Dual Electrocatalyst : A bi-functional cobalt carbonate hydroxide catalyst has been synthesized for energy conversion and storage technologies, demonstrating phase-dependent electrocatalytic characteristics (Wang, Ding, Chen, Nie, Xiong, & Wei, 2014).
Physical Properties Analysis
- Cobalt Carbonate Nanorods and Nanosheets : Cobalt hydroxide carbonates can be fabricated in the form of nanorods and nanosheets, showing distinct crystal structures and chemical formulas, which are influenced by reaction conditions (Wang, Qian, Xu, Lü, Dong, & Tang, 2009).
Chemical Properties Analysis
- Cobalt-Based Hydroxide Microspheres for Water Oxidation : Cobalt hydroxide carbonate hydrate has been synthesized with a hollow urchin-like structure, which is effective in catalyzing oxygen evolution reaction under various conditions. Its morphology and porous structure contribute to its electrochemical activity (Zhang, Cui, Derr, Yao, Qin, Deng, Li, & Lin, 2014).
科研应用
Rechargeable Batteries : Cobalt iron carbonate hydroxide hydrate on 3D porous carbon has been found to be an active and stable bifunctional oxygen electrode for high-performance rechargeable Zn-air batteries, outperforming most reported catalysts to date (Jin et al., 2018).
Electrocatalysis : Atomically doping iron into cobalt carbonate hydroxide hydrate nanowires significantly enhances oxygen evolution reaction catalysis, making it a promising catalyst for in-situ electrochemical transformation (Zhang et al., 2020).
Water Oxidation Catalysis : Hierarchical cobalt hydroxide microspheres with hollow urchin-like structures can catalyze oxygen evolution reaction under both neutral pH and alkaline conditions, thanks to their large surface areas and defect sites (Zhang et al., 2014).
Sustainable Energy Production : Cobalt complexes serve as homogeneous catalysts for the production of polycarbonates and cyclic carbonates from the coupling of carbon dioxide and epoxides (Lu & Darensbourg, 2012).
CO2 Reduction to Fuels : Cobalt carbonate on BiVO4/WO3 composite photoanodes effectively drives CO2 reduction to fuels, with high stability and selectivity compared to cobalt phosphate (Kim et al., 2015).
Electrochemistry and Battery Technology : Cobalt-substituted nickel hydroxides show stable stability in KOH, increased electronic conductivity, and potential for use as positive electrode materials in Ni/Cd cells (Delmas et al., 1992).
Safety And Hazards
未来方向
Cobalt(II) carbonate hydrate can be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3, which can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol . It also has potential applications in the development of efficient and low-cost replacements for noble metals as electrocatalysts for the oxygen evolution reaction .
性质
IUPAC Name |
cobalt(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAIPADPFFTYLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929810 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II) carbonate hydrate | |
CAS RN |
137506-60-6 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。








